molecular formula C14H14ClP B3068298 Di-o-tolylchlorophosphine CAS No. 36042-94-1

Di-o-tolylchlorophosphine

Cat. No.: B3068298
CAS No.: 36042-94-1
M. Wt: 248.69 g/mol
InChI Key: KAAGXBGJRWFWPT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Di-o-tolylchlorophosphine, also known as Chlorodi (o-tolyl)phosphine, is an organic phosphine compound . It is primarily used as a reagent and catalyst in organic synthesis It is known to participate in various types of coupling reactions, including buchwald-hartwig, suzuki-miyaura, stille, sonogashira, negishi, and heck coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.

Mode of Action

The mode of action of this compound involves its role as a ligand in transition metal-catalyzed coupling reactions . In these reactions, the phosphine compound binds to a transition metal, facilitating the coupling of two organic substrates. The exact mechanism can vary depending on the specific reaction type and the substrates involved.

Result of Action

The result of this compound’s action is the facilitation of bond formation in various types of coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the substrates used in the reaction.

Preparation Methods

Di-o-tolylchlorophosphine can be synthesized through several methods. One common synthetic route involves the reaction of o-tolylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified by fractional distillation under reduced pressure .

Chemical Reactions Analysis

Di-o-tolylchlorophosphine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Major products formed from these reactions are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

Di-o-tolylchlorophosphine has several scientific research applications:

    Organic Synthesis: It is used as a ligand in various cross-coupling reactions to synthesize complex organic molecules.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: It is used in the production of agrochemical products.

    Dye Stuff: It is employed in the synthesis of dyes and pigments

Comparison with Similar Compounds

Di-o-tolylchlorophosphine can be compared with other similar compounds, such as:

This compound is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions.

Properties

IUPAC Name

chloro-bis(2-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGXBGJRWFWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36042-94-1
Record name Chlorodi(o-tolyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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